Azasetron

描述

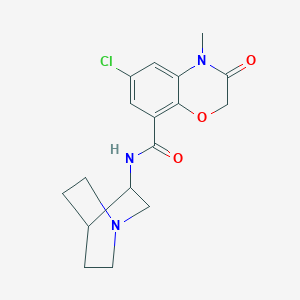

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKZPHOXUVCQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045651 | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-69-7 | |

| Record name | Azasetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azasetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZASETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Pharmacodynamics of Azasetron

Selective 5-HT3 Receptor Antagonism

Azasetron functions as a selective antagonist of the 5-HT3 receptor, a key target in antiemetic therapy. wikipedia.orgwikipedia.orgmims.com

Binding Affinity and Selectivity for 5-HT3 Receptors

This compound demonstrates a high binding affinity for the 5-HT3 receptor. Its pKi value, a measure of antagonist potency, is reported as 9.27. wikipedia.org This high selectivity for 5-HT3 receptors ensures that this compound minimizes interference with other serotonin (B10506) receptor subtypes, which helps to reduce potential off-target effects. wikipedia.orgwikipedia.orgepa.govwikipedia.org

Table 1: this compound Binding Affinity

| Compound | Target Receptor | Binding Affinity (pKi) |

| This compound | 5-HT3 Receptor | 9.27 |

Interruption of Serotonin-Mediated Emetic Signaling Pathways

The primary trigger for nausea and vomiting, particularly during chemotherapy and radiotherapy, involves the release of serotonin (5-HT) from enterochromaffin cells in the small intestine. wikipedia.orgwikipedia.orgfishersci.cawikipedia.org This excess serotonin then binds to 5-HT3 receptors located on vagal nerve terminals and in the chemoreceptor trigger zone (CTZ) of the brain. wikipedia.orgwikipedia.orgepa.govfishersci.ca This binding initiates emetic signals that are transmitted to the central nervous system, specifically the vomiting center in the medulla oblongata and the CTZ in the brainstem. wikipedia.orgwikipedia.org this compound acts by competitively binding to these 5-HT3 receptors, preventing serotonin from activating them. This blockade effectively interrupts the transmission of emetic signals to the brain, thereby reducing the sensation of nausea and the reflex to vomit. wikipedia.orgwikipedia.orgfishersci.ca

Differential Effects on Central and Peripheral 5-HT3 Receptors

This compound exerts its antiemetic effects by acting on 5-HT3 receptors located in both the central and peripheral nervous systems. wikipedia.org In the periphery, it targets 5-HT3 receptors on gastrointestinal vagal nerve terminals, which are activated by serotonin released from enterochromaffin cells in response to noxious stimuli. wikipedia.orgwikipedia.orgciteab.com Centrally, this compound blocks 5-HT3 receptors within the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem, a region that lacks a complete blood-brain barrier and is sensitive to circulating emetic substances. wikipedia.orgwikipedia.orgepa.govciteab.com This dual action contributes to its broad antiemetic efficacy.

Molecular and Cellular Interactions Beyond 5-HT3 Receptor Blockade

While this compound's primary mechanism is selective 5-HT3 receptor antagonism, the 5-HT3 receptor itself, as a class of receptors, is involved in broader molecular and cellular interactions.

Modulation of Ion Channels

The 5-HT3 receptor is a member of the Cys-loop ligand-gated ion channel family, which includes nicotinic acetylcholine (B1216132), GABAA, and glycine (B1666218) receptors. wikipedia.orgnih.govwikidata.org Upon activation by serotonin, these receptors mediate a rapidly activating and desensitizing inward rectifying current, primarily by allowing the flow of cations such as sodium (Na+) and potassium (K+), and to a lesser extent, calcium (Ca2+) ions, across the cell membrane. wikidata.orgfishersci.canih.gov As a 5-HT3 receptor antagonist, this compound prevents serotonin from binding to and activating these channels. This action directly modulates the ion flow that would otherwise occur, thereby inhibiting the rapid membrane depolarization and subsequent neuronal signaling associated with 5-HT3 receptor activation. wikipedia.orgwikidata.orgfishersci.ca

Comparative Pharmacodynamics with Other 5-HT3 Receptor Antagonists

While all 5-HT3 receptor antagonists share the fundamental mechanism of blocking serotonin at 5-HT3 receptors, they exhibit differences in their chemical structures, receptor binding affinities, and duration of effects. amegroups.orgwikipedia.org Key comparative pharmacodynamic data, particularly regarding receptor binding affinity (Ki or IC50 values), highlight these distinctions among various "setron" class drugs.

The following table provides a comparison of the binding affinities of this compound and several other commonly used 5-HT3 receptor antagonists:

| Compound Name | Receptor Binding Affinity (Ki or IC50) | Reference |

|---|---|---|

| This compound | 0.33 nM (Ki/IC50) | selleckchem.comnih.gov |

| Palonosetron | 0.17 nM (Ki) | selleckchem.com |

| Granisetron (B54018) | 0.41 nM (Ki) | amazonaws.com |

| Tropisetron (B1223216) | 5.3 nM (Ki) | selleckchem.com |

| Ondansetron (B39145) | 6.16 nM (Ki) | selleckchem.com |

As indicated in the table, Palonosetron demonstrates the highest reported binding affinity among these listed 5-HT3 receptor antagonists, followed closely by this compound and Granisetron. selleckchem.comamazonaws.com Ondansetron and Tropisetron exhibit comparatively lower affinities. selleckchem.com The high selectivity of this compound for the 5-HT3 receptor ensures minimal interference with other serotonin receptor subtypes, contributing to its targeted action. patsnap.com Dolasetron (B1670872), another 5-HT3 receptor antagonist, is noteworthy because its antiemetic activity is primarily attributed to its major active metabolite, hydrodolasetron. mims.comdrugbank.com Like other agents in this class, dolasetron is highly specific and selective for 5-HT3 receptors, with low affinity for dopamine (B1211576) receptors. drugbank.comnih.gov

Pharmacokinetics and Biotransformation of Azasetron

Absorption and Distribution Studies

Azasetron hydrochloride is primarily absorbed from the small intestine. Studies in rats indicate that the extent of absorption is estimated to be over 91%, based on the cumulative radioactivity excreted in urine and bile following administration. jst.go.jp Oral administration of this compound is characterized by rapid absorption, with plasma radioactivity levels reaching a maximum (Cmax) within 0.6 hours. jst.go.jp The absorption extent was observed to decrease with feeding, although this did not alter the metabolic profile. jst.go.jp The absorption and/or secretion of orally administered this compound appear to involve a saturable transport mechanism within the small intestine. nih.gov

Following absorption, radioactivity from 14C-azasetron hydrochloride distributed rapidly into various tissues in rats, with peak levels typically observed at 1 hour post-dosing in most tissues. jst.go.jp this compound is reported to be well-absorbed and extensively distributed throughout the body, where it exerts its effects on both peripheral and central 5-HT3 receptors. patsnap.com

This compound demonstrates favorable bioavailability. In animal studies, a high bioavailability of approximately 80% was observed across various species, excluding monkeys. jst.go.jp Specifically, orally administered this compound has shown good bioavailability, estimated at about 90%, attributed to a saturable transport mechanism in the small intestine. nih.gov Research also indicates that the bioavailability of (+)-azasetron in the ear is greater than that of racemic this compound or (-)-azasetron. google.com

The rapid distribution of this compound into various tissues in rats, reaching peak levels within an hour, underscores its widespread systemic presence. jst.go.jp Its broad distribution allows it to interact with both peripheral and central 5-HT3 receptors. patsnap.com However, comparative studies have shown that this compound exhibits considerably less brain distribution and a weak correlation between blood and brain concentrations, in contrast to ondansetron (B39145). nih.gove-crt.org this compound is characterized by its high receptor binding affinity and selectivity for the 5-HT3 receptor. patsnap.com The concept of receptor occupancy, particularly for 5-HT3 receptor antagonists like this compound, is utilized to analyze interindividual differences in antiemetic efficacy. researchgate.net

Bioavailability Considerations

Metabolic Pathways and Enzyme Systems

The hepatic metabolism of this compound involves cytochrome P450 (CYP) enzymes. patsnap.com The metabolic processes of this compound require the presence of an NADPH generating system. jst.go.jp Investigations into the in vitro metabolism of this compound have been conducted using liver microsomes from various species, including male and female rats, and male dogs. jst.go.jp The non-linear pharmacokinetic behavior observed with 14C-azasetron hydrochloride is primarily attributed to the saturation of its metabolic capacity within the liver. jst.go.jp

While cytochrome P450 enzymes are implicated in the hepatic metabolism of this compound patsnap.com, specific in vitro studies in human liver microsomes have shown that this compound, at concentrations of 1 or 10 µM, does not inhibit or stimulate the activities of key CYP isoforms including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4. This suggests that this compound is unlikely to cause clinically significant drug interactions through the inhibition of these metabolic pathways. nih.gov

Interestingly, the N-oxidation of the azabicyclooctane ring, a specific metabolic reaction of this compound, was found to be significantly enhanced by increasing pH (from 7.4 to 8.5) in dog liver microsomal incubation mixtures, while being markedly reduced by mild heat exposure (50°C for 60 seconds). This N-oxidation was inhibited by methimazole (B1676384) but not significantly by metyrapone, indicating that this particular reaction is predominantly catalyzed by flavin-containing monooxygenases (FMOs) rather than cytochrome P450 enzymes. jst.go.jp Furthermore, sex differences in this compound excretion have been linked to variations in N-demethylation enzymatic activity between male and female rats. jst.go.jp

In rats, this compound is excreted primarily as the unchanged drug and metabolite M1 in the urine. In the bile, it is predominantly excreted as metabolites M1 and M3. jst.go.jp While quantitative differences in metabolite patterns were observed across different dose levels, no qualitative differences were noted in the urine, feces, and bile. jst.go.jp In humans, repeated oral administration of this compound (referred to as NK-104 in some contexts) primarily results in the presence of the unchanged drug and its lactone form in plasma, suggesting that this compound may undergo less extensive metabolism in humans compared to certain animal species. jst.go.jp this compound has also been identified as a differential metabolite in studies exploring the impact of endoscopic surgery on gut microbiota and metabolism in breast cancer patients, with its production showing a correlation with unclassified_c__Clostridia. researchgate.netnih.gov

Involvement of Cytochrome P450 Enzymes

Excretion Pathways and Elimination Kinetics

The elimination of this compound involves both renal and biliary excretion. In rats, this compound hydrochloride exhibits terminal half-lives (t1/2Z) ranging from 6.7 to 8.0 hours following oral administration of doses between 0.4 and 10 mg/kg, with no significant dose-related differences in half-life observed. jst.go.jp However, the Cmax and area under the plasma concentration-time curve (AUC) increased more than proportionally with the dose, suggesting a saturation of hepatic metabolic capacity. jst.go.jp

Studies in bile-duct cannulated rats revealed that this compound is excreted primarily as the unchanged drug and metabolite M1 in the urine, and mainly as metabolites M1 and M3 in the bile. jst.go.jp At higher doses (e.g., 10 mg/kg), urinary excretion of this compound increased significantly, while biliary excretion of the primary metabolites M1 and M3 decreased significantly. jst.go.jp Species-specific differences in enzyme activities are believed to contribute to variations in excretion patterns. jst.go.jp

While some general statements indicate primary excretion through the kidneys patsnap.com, more detailed pharmacokinetic studies suggest that in humans, this compound (NK-104) is predominantly excreted into feces via the biliary route, with negligible renal handling in rats, dogs, and humans. jst.go.jp Approximately 60-70% of this compound administered intravenously and orally is excreted in urine as the unmetabolized form. nih.gov

Table 1: Key Pharmacokinetic Parameters of this compound in Rats (Oral Administration) jst.go.jp

| Parameter | Value (0.4 mg/kg dose) | Value (2 mg/kg dose) | Value (10 mg/kg dose) |

| Tmax (hours) | ≤ 0.6 | ≤ 0.6 | ≤ 0.6 |

| t1/2Z (hours) | 6.7 | 8.0 | 7.9 |

| Extent of Absorption | > 91% | > 91% | > 91% |

Table 2: Bioavailability of this compound

| Species/Context | Bioavailability | Reference |

| Oral (general) | ~90% | nih.gov |

| Animal species (except monkeys) | ~80% | jst.go.jp |

| (+)-Azasetron (ear) | Greater than racemic/(-)-azasetron | google.com |

Pharmacokinetic Variability and Influencing Factors

Pharmacokinetic variability refers to the differences observed in drug absorption, distribution, metabolism, and excretion among individuals. For this compound, several factors can potentially influence its pharmacokinetic behavior, although specific detailed data on all aspects of variability, particularly genetic influences, are limited in the literature.

Genetic Polymorphisms and Metabolic Phenotypes

Drug-Drug Interactions Affecting Pharmacokinetics

Studies investigating the potential for drug-drug interactions involving this compound have primarily focused on its effects on major cytochrome P450 (CYP) enzymes. In in vitro studies using human liver microsomes, this compound was evaluated for its inhibitory or stimulatory effects on several key CYP isoenzymes.

Table 1: Effect of this compound on Human Cytochrome P450 Enzyme Activities

| CYP Isoenzyme | This compound Concentration (µM) | Observed Effect on Metabolic Activity | Citation |

| CYP1A2 | 1, 10 | Neither inhibited nor stimulated | nih.gov |

| CYP2C9 | 1, 10 | Neither inhibited nor stimulated | nih.gov |

| CYP2C19 | 1, 10 | Neither inhibited nor stimulated | nih.gov |

| CYP2D6 | 1, 10 | Neither inhibited nor stimulated | nih.gov |

| CYP2E1 | 1, 10 | Neither inhibited nor stimulated | nih.gov |

| CYP3A4 | 1, 10 | Neither inhibited nor stimulated | nih.gov |

As shown in Table 1, this compound, at concentrations of 1 µM and 10 µM, demonstrated no significant inhibitory or stimulatory effects on the activities of CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4 nih.gov. These findings suggest that this compound has a low potential to cause clinically significant pharmacokinetic drug-drug interactions through the inhibition or induction of these major CYP enzymes, which are responsible for the metabolism of a vast number of other therapeutic agents uniroma1.itnih.gov. The free fractions of this compound in the incubation mixture, estimated by ultracentrifugation, were reported to be greater than 68.6%, indicating that protein binding is unlikely to significantly alter its interaction profile with these enzymes nih.gov.

Pharmacokinetic-Pharmacodynamic Correlations

The relationship between the pharmacokinetics of this compound and its pharmacodynamic effects has been explored in clinical settings, particularly concerning its antiemetic efficacy. A study investigated the antiemetic effect of this compound administered via continuous intravenous infusion compared to a standard bolus intravenous injection in patients receiving anticancer drugs, including cisplatin (B142131) nih.gov.

The study design involved two groups:

Continuous Group: An initial intravenous bolus injection of 2.5 mg this compound followed by a 7.5 mg continuous intravenous infusion over 24 hours.

Bolus Group: A single intravenous bolus injection of 10 mg this compound. nih.gov

The results indicated a significant difference in antiemetic efficacy between the two administration methods.

Table 2: Comparative Antiemetic Efficacy of this compound Administration Methods

| Outcome Measure | Administration Method | Day of Observation | Statistical Significance (p-value) | Citation |

| Nausea Inhibition | Continuous Infusion | Day 3 & Day 4 | p < 0.05 (superior) | nih.gov |

| Nausea Inhibition | Bolus Injection | Day 3 & Day 4 | Inferior | nih.gov |

| Vomiting Inhibition | Continuous Infusion | Day 2 | p < 0.05 (superior) | nih.gov |

| Vomiting Inhibition | Bolus Injection | Day 2 | Inferior | nih.gov |

The continuous intravenous infusion method of this compound demonstrated significantly superior inhibitory effects on nausea on days 3 and 4, and on vomiting on day 2, compared to the standard bolus injection nih.gov. This suggests that maintaining more consistent plasma concentrations of this compound through continuous infusion, rather than relying on peak concentrations from bolus administration, leads to an improved and more sustained antiemetic effect against chemotherapy-induced nausea and vomiting. This finding highlights a direct pharmacokinetic-pharmacodynamic correlation, where the sustained drug exposure achieved by continuous infusion translates into enhanced clinical efficacy.

Preclinical Research and Investigational Applications of Azasetron

Exploratory Preclinical Studies in Non-Emetic Conditions

Preclinical research on azasetron has expanded to investigate its potential in conditions unrelated to emesis, focusing primarily on its neuroprotective capabilities within the inner ear and exploring other neurological and gastrointestinal applications.

Neuroprotection and Inner Ear Disorders

A significant area of preclinical investigation for this compound, specifically its R-enantiomer, R-azasetron besylate (SENS-401), involves its neuroprotective properties in inner ear disorders. SENS-401 is a 5-HT3 receptor antagonist and calcineurin inhibitor, designed to protect and preserve inner ear tissue wikipedia.orgsensorion.combioworld.com.

Cisplatin (B142131), a widely used chemotherapeutic agent, is known to cause ototoxicity, leading to significant hearing loss nursingcenter.comresearchgate.netnih.gov. Preclinical studies have demonstrated the protective potential of SENS-401 against cisplatin-induced hearing loss and cochlear damage in animal models.

In a rat model of cisplatin-induced hearing loss (8 mg/kg cisplatin, day 1), oral administration of SENS-401 at various doses (6.6, 13.2, 26.4 mg/kg/d) for 14 days significantly improved auditory outcomes nih.gov. All tested SENS-401 doses led to a notable improvement in auditory brainstem response (ABR) threshold shift and distortion product otoacoustic emission (DPOAE) amplitude loss compared to placebo nih.gov. Furthermore, SENS-401 treatment resulted in a significantly higher number of surviving outer hair cells, particularly in the basal turn of the cochlea, with up to an 11-fold increase compared to the placebo group nih.gov. Importantly, in vitro studies confirmed that SENS-401 did not impair the cytotoxic effect of cisplatin on various cancer cell lines (NIH:OVCAR-3, SK-N-AS, NCI-H460, FaDu) nih.gov.

Table 1: Effects of SENS-401 on Cisplatin-Induced Ototoxicity in Rats

| Parameter | Placebo Group | SENS-401 Treatment (All Doses) | Significance (p-value) |

| ABR Threshold Shift Improvement | Not applicable | Up to 30 dB | Significant |

| DPOAE Amplitude Loss Improvement | Not applicable | Up to 19 dB | Significant |

| Surviving Outer Hair Cells (Basal) | Lower | Up to 11-fold more | < 0.001 |

| Impact on Cisplatin Cytotoxicity | Not applicable | No impact (up to 10 μM) | Not applicable |

These findings support the otoprotective potential of SENS-401 without compromising the chemotherapeutic efficacy of cisplatin nih.gov. SENS-401 has received Orphan Drug Designation from the U.S. FDA for the prevention of platinum-induced ototoxicity in the pediatric population bioworld.comresearchposters.com.

SENS-401 has also been investigated for its potential in treating sudden sensorineural hearing loss (SSNHL) and acoustic trauma. Preclinical models of acute, severe acoustic trauma have shown that R-azasetron besylate (SENS-401) can significantly reduce hearing loss and sensory hair cell death sensorion.comnursingcenter.comsantelog.com. A daily oral administration of SENS-401 (13.2 mg/kg bid) in rats reduced auditory deficits and improved recovery following acoustic trauma sensorion.com. The higher local exposure of SENS-401 in the inner ear is consistent with its superior treatment effects observed in these preclinical models researchposters.com. This drug candidate aims to protect against inner ear lesions that lead to nerve degeneration and sensory hair cell loss sensorion.com. SENS-401 has been granted Orphan Drug Designation by the European Medicines Agency (EMA) for the treatment of sudden sensorineural hearing loss bioworld.comresearchposters.comeuropa.eu.

While this compound is a 5-HT3 receptor antagonist, a class of compounds that have been explored for various neurological phenomena due to their ability to pass the blood-brain barrier nih.govtandfonline.com, specific detailed preclinical research focusing solely on this compound for vestibular disorders is not prominently documented in the available literature. Research into vestibular disorders often involves understanding the neuropharmacology of the vestibular system and the mechanisms of drugs that affect neurotransmitters or ion channels, but direct preclinical studies of this compound in this specific area were not found researchgate.net.

Sudden Sensorineural Hearing Loss Models

Other Neurological or Gastrointestinal Applications

As a 5-HT3 receptor antagonist, this compound belongs to a class of drugs whose therapeutic uses extend beyond emesis. These antagonists are known to influence various central nervous system (CNS) and peripheral functions. Preclinical and clinical pharmacology of 5-HT3 receptor antagonists, in general, suggest potential in areas such as anxiolysis, attenuation of age-associated memory impairment, reduction of alcohol consumption, and an antipsychotic effect in Parkinson psychosis tandfonline.com. They have also been explored for their effects on irritable bowel syndrome by decreasing gut transit and increasing fluid absorption nih.gov. While these broader applications are associated with the 5-HT3 antagonist class, specific preclinical studies detailing this compound's direct efficacy in these non-emetic neurological or gastrointestinal conditions were not extensively found in the provided search results.

Preclinical Formulation Development for Novel Delivery Routes

Preclinical formulation development for this compound has explored novel delivery routes to enhance its therapeutic profile, particularly for sustained release and improved patient convenience. One notable area of research has been the development of transdermal drug delivery systems, such as drug-in-adhesive transdermal patches researchgate.netpharmaexcipients.comresearchgate.net.

A study aimed to develop a transdermal patch for this compound and evaluate its in vitro/in vivo correlation. The research investigated the effects of different adhesives, permeation enhancers (e.g., isopropyl myristate), and this compound loadings on drug penetration through rabbit skin using two-chamber diffusion cells researchgate.net. For in vivo studies, this compound pharmacokinetic parameters were determined in Bama miniature pigs after topical application of transdermal patches and intravenous administration researchgate.net.

The optimal patch formulation was found to contain DURO-TAK 87-9301 as the adhesive, 5% isopropyl myristate as a penetration enhancer, and 5% this compound researchgate.net. This formulation demonstrated sustained release profiles in vivo for up to 216 hours researchgate.net. The in vivo absorption curve in Bama miniature pigs, obtained through deconvolution analysis, correlated well with the in vitro permeation curve of the this compound patch, indicating that in vitro skin permeation experiments could be useful in predicting the in vivo performance of such transdermal systems researchgate.net. This work suggests the potential for this compound transdermal patches to offer prolonged therapeutic action and improved patient compliance, particularly for conditions requiring sustained drug levels researchgate.netpharmaexcipients.comresearchgate.net.

Table 2: Optimal Transdermal Patch Formulation for this compound and Key Findings

| Component/Parameter | Optimal Composition/Result |

| Adhesive | DURO-TAK 87-9301 |

| Permeation Enhancer | 5% Isopropyl Myristate |

| This compound Loading | 5% |

| In Vivo Release Duration | Sustained release for 216 hours (Bama miniature pigs) |

| In Vitro/In Vivo Correlation | Good correlation between in vitro permeation and in vivo absorption |

Clinical Efficacy and Safety Profile of Azasetron in Therapeutic Settings

Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

Azasetron, as a 5-HT₃ receptor antagonist, plays a role in the prevention of chemotherapy-induced nausea and vomiting (CINV). Its efficacy is often enhanced when administered in combination with corticosteroids such as dexamethasone (B1670325), demonstrating superior outcomes compared to this compound monotherapy in patients receiving cisplatin (B142131) chemotherapy. wikidata.orgfishersci.ca

| Treatment Regimen | Complete Response Rate (%) | Reference |

| Oral this compound | 68 | mims.com |

| IV Granisetron (B54018) | 67 | mims.com |

Delayed CINV Prevention

The efficacy of this compound in preventing delayed CINV has been a subject of specific investigation. A multi-center, prospective, randomized, double-blind trial compared this compound with ondansetron (B39145) for the prevention of delayed CINV in patients receiving moderately and highly emetogenic chemotherapy. wikidata.orguni.lunih.govnih.gov The study concluded that this compound showed inferiority in controlling delayed CINV compared to ondansetron. wikidata.orguni.lunih.govnih.gov The complete response rates for days 2-6 post-chemotherapy were 45% for the this compound group and 54.5% for the ondansetron group, indicating that the non-inferiority of this compound was not established in this context. wikidata.orguni.lunih.govnih.gov Potential contributing factors to this observed inferiority included a lower central nervous system (CNS) distribution of this compound or an inadequate once-daily dosing schedule compared to the twice-daily regimen of ondansetron. uni.lu Current understanding suggests that the role of 5-HT₃ receptor antagonists in delayed CINV remains elusive, with neurokinin-1 (NK1) receptor antagonists now considered a standard due to their demonstrated superiority in this phase. uni.lu

Table 2: Complete Response Rates in Delayed CINV Prevention (Days 2-6)

| Treatment Group | Complete Response Rate (%) | Reference |

| This compound | 45 | wikidata.orguni.lunih.govnih.gov |

| Ondansetron | 54.5 | wikidata.orguni.lunih.govnih.gov |

Efficacy in Highly Emetogenic Chemotherapy

In the context of highly emetogenic chemotherapy (HEC), this compound has been studied as part of combination antiemetic regimens. A clinical study involving patients receiving HEC demonstrated that a combination of olanzapine (B1677200), this compound, and dexamethasone provided significantly greater efficacy than a regimen of this compound and dexamethasone alone. citeab.com This olanzapine-containing regimen achieved complete response rates of 70% to 80% and exhibited a high degree of nausea control in patients undergoing HEC. citeab.com Furthermore, a comparison between this compound and a generic granisetron (granisetronNK) in patients treated with a highly emetogenic FEC100 regimen showed no significant differences in efficacy, including the grade and frequency of nausea and vomiting. mims.com

Efficacy in Moderately Emetogenic Chemotherapy

For moderately emetogenic chemotherapy (MEC), this compound has also shown effectiveness. As noted in the acute CINV section, oral this compound was found to be non-inferior to intravenous granisetron for acute CINV prevention in lung cancer patients receiving MEC. mims.comnih.gov Additionally, in patients receiving MEC, a combination of olanzapine, this compound, and dexamethasone resulted in a complete response rate of 89% throughout the 120-hour period following chemotherapy, indicating a high level of control over emesis and nausea. citeab.com

Efficacy in Radiation-Induced Nausea and Vomiting (RINV)

This compound is recognized for its effectiveness in managing radiation-induced nausea and vomiting (RINV). pharmakb.com As a member of the 5-HT₃ receptor antagonist class, it contributes to the high level of antiemetic activity observed with these agents in RINV.

Combination Therapies Involving this compound

Combination antiemetic therapy has become a standard practice for managing nausea and vomiting induced by anticancer drugs nih.gov.

This compound and Dexamethasone Combinations

The co-administration of this compound with dexamethasone has demonstrated enhanced efficacy in reducing CINV compared to this compound alone, particularly in patients undergoing cisplatin-based chemotherapy nih.govoncotarget.com. A study found that this compound combined with dexamethasone was more effective than this compound as a monotherapy for preventing cisplatin-induced emesis in patients with advanced head and neck carcinoma nih.govoncotarget.com. The stability of this compound hydrochloride (0.1 mg/mL) combined with dexamethasone sodium phosphate (B84403) (0.05–0.2 mg/mL) in infusion solutions has been investigated, showing stability for up to 48 hours at 25°C and 14 days at 4°C when protected from room light. However, significant degradation of both drugs was observed with light exposure nih.govoncotarget.com.

This compound with Neurokinin-1 Receptor Antagonists (e.g., Aprepitant)

Neurokinin-1 (NK1) receptor antagonists, such as aprepitant (B1667566), are crucial in preventing both acute and delayed CINV by inhibiting substance P's effect on NK1 receptors nih.govcambridge.org. While a 5-HT3 receptor antagonist combined with dexamethasone is a conventional antiemetic approach for gynecologic cancers, this dual therapy may still result in CINV in a notable percentage of patients, especially in the delayed phase nih.govkyoto-u.ac.jp.

A prospective study evaluated the antiemetic effect of a triple combination therapy involving this compound, dexamethasone, and aprepitant in women with gynecologic cancers receiving paclitaxel/carboplatin chemotherapy. In a subset of 37 women with ovarian cancer, adding aprepitant to the double combination therapy significantly improved nausea, appetite loss, and dietary intake in the delayed phase of moderately emetogenic chemotherapy (MEC) nih.govkyoto-u.ac.jpnih.gov. However, when comparing all cycles, these three symptoms were not significantly different in the delayed phase between triple and double combination therapies. Furthermore, all four digestive symptoms (nausea, vomiting, appetite loss, and dietary intake) were observed to be worse following triple combination therapy than double combination therapy in the acute phase (p<0.02), suggesting that the control of digestive symptoms was generally insufficient without adequate dexamethasone administration nih.govkyoto-u.ac.jpnih.gov. The study concluded that while primary aprepitant addition to MEC showed efficacy in improving delayed-phase digestive symptoms, its effect might diminish with repeated use, emphasizing the importance of appropriate dexamethasone dosing throughout the delayed phase nih.govkyoto-u.ac.jpnih.gov.

Comparative Clinical Studies

This compound versus Ondansetron

Comparative studies have evaluated the efficacy of this compound against ondansetron in preventing CINV and PONV.

Chemotherapy-Induced Nausea and Vomiting (CINV): In a randomized, double-blind, double-dummy, multicenter trial assessing the prevention of delayed CINV (days 2-6), this compound showed inferiority compared to ondansetron. The effective complete response (CR) ratio for this compound was 45%, while for ondansetron it was 54.5% (95% confidence interval, -21.4 to 2.5%), indicating that this compound's non-inferiority to ondansetron was not demonstrated for delayed CINV researchgate.nete-crt.orgnih.govnih.gov.

Table 1: Comparative Efficacy of this compound vs. Ondansetron

| Outcome Measure | This compound Group (%) | Ondansetron Group (%) | P-value / Confidence Interval | Study Type / Context | Citation |

| Delayed CINV (Days 2-6) | |||||

| Effective Complete Response Ratio | 45 | 54.5 | CI: -21.4 to 2.5% | Chemotherapy-induced nausea and vomiting (delayed) | researchgate.nete-crt.orgnih.govnih.gov |

| PONV (Overall Incidence) | 49 | 65 | Not specified | Gynecological laparoscopic surgery | nih.govnih.govresearchgate.net |

| PONV (12-24h Post-op) | |||||

| Nausea Incidence | 24 | 45 | p = 0.035 | Gynecological laparoscopic surgery | nih.govnih.govresearchgate.net |

| Vomiting Incidence | 2 | 18 | p = 0.008 | Gynecological laparoscopic surgery | nih.govnih.govresearchgate.net |

This compound versus Granisetron

Comparative studies have explored the efficacy of this compound against granisetron, another 5-HT3 receptor antagonist.

In a randomized crossover study comparing this compound (10 mg/day) and granisetron (3 mg/day) for the prophylaxis of emesis induced by multi-drug chemotherapy including cisplatin, both agents demonstrated high effectiveness in preventing acute and delayed emesis. Notably, the efficacies of this compound on days 3 and 4 were found to be superior to those of granisetron nih.gov.

Table 2: Comparative Efficacy of this compound vs. Granisetron in CINV

| Outcome Measure | This compound Group (%) | Granisetron Group (%) | P-value / Confidence Interval | Study Context | Citation |

| Cisplatin-Induced Emesis (Days 3-4) | Superior efficacy | Less effective | Not specified | Multi-drug chemotherapy including cisplatin | nih.gov |

| Acute CINV (0-24h) | Carboplatin-based chemotherapy (non-inferiority) | ||||

| Complete Response Rate | 98.11 | 98.08 | RD: 0.0004 (CI: -0.0519 to 0.0527) | Carboplatin-based chemotherapy (non-inferiority) | nih.goviiarjournals.org |

| Overall CINV (Acute + Delayed) | Carboplatin-based chemotherapy (non-inferiority) | ||||

| Complete Response Rate | 68 | 67 | Not significantly different | Carboplatin-based chemotherapy (overall period) | nih.goviiarjournals.org |

This compound versus Ramosetron (B134825)

A retrospective study compared the efficacy of ramosetron with this compound in preventing acute and delayed emesis induced by cisplatin-included chemotherapy in lung cancer patients. The study involved 100 patients receiving combination therapy of cisplatin, ifosfamide, and irinotecan. While protection from emesis showed no significant difference between the two groups, the grade of nausea was significantly lower in the ramosetron group compared to the this compound group. Additionally, fewer patients in the ramosetron group required chlorpromazine (B137089) hydrochloride as a rescue medication nih.gov.

Table 3: Comparative Efficacy of this compound vs. Ramosetron in Cisplatin-Induced Emesis

| Outcome Measure | This compound Group | Ramosetron Group | Statistical Significance | Study Context | Citation |

| Protection from Emesis | No significant difference | No significant difference | No significant difference | Cisplatin-included chemotherapy in lung cancer patients | nih.gov |

| Grade of Nausea | Higher | Significantly lower | Significantly lower | Cisplatin-included chemotherapy in lung cancer patients | nih.gov |

| Need for Rescue Medication | More | Significantly fewer | Significantly fewer | Cisplatin-included chemotherapy in lung cancer patients | nih.gov |

Non-inferiority Studies

Non-inferiority trials are designed to ascertain whether a new treatment is not less effective than an established standard treatment. wikipedia.org Clinical studies have investigated this compound's non-inferiority against other commonly used 5-HT3 receptor antagonists in the prevention of chemotherapy-induced nausea and vomiting.

A randomized, double-blind, double-dummy, multicenter trial compared the efficacy and safety of this compound with ondansetron in preventing delayed CINV (days 2-6). The study found that the non-inferiority of this compound compared to ondansetron in controlling delayed CINV was not proven. wikipedia.orgmims.comfishersci.ca The effective complete response ratio for this compound was 45%, while for ondansetron it was 54.5%. The 95% confidence interval for the difference in effective ratios was -21.4% to 2.5%, with the lower boundary of -21.4% falling below the predefined non-inferiority margin of -15%. wikipedia.orgmims.com

Table 1: Summary of Non-inferiority Study Findings

| Comparator Drug | Indication | This compound Complete Response Rate (%) | Comparator Complete Response Rate (%) | 95% Confidence Interval (Difference) | Non-inferiority Proven | Reference |

| Ondansetron | Delayed CINV | 45.0 | 54.5 | -21.4% to 2.5% | No | wikipedia.orgmims.comfishersci.ca |

| Granisetron | Acute CINV | 68.0 | 67.0 | 0.0004 (-0.0519 to 0.0527) | Yes | cenmed.com |

Adverse Event Profiles in Clinical Trials

This compound generally exhibits a safety profile similar to other 5-HT3 receptor antagonists. wikipedia.orgmims.com

Commonly Reported Adverse Events

Table 2: Commonly Reported Adverse Events in this compound Clinical Trials

| Adverse Event | Incidence (Example Study) | Reference |

| Constipation | 6.2% | wikipedia.orgmims.comfishersci.ca |

| Hiccups | 6.2% | wikipedia.orgmims.comfishersci.ca |

| Headache | Reported | mims.comstekom.ac.id |

| Dizziness | Reported | mims.comstekom.ac.id |

| Fatigue | Reported | mims.com |

Serious Adverse Events and Hypersensitivity Reactions

Clinical trials have generally reported that this compound is well tolerated, with no unexpected drug-related serious adverse events in some studies. wikipedia.orgmims.comfishersci.ca However, more severe, albeit less common, reactions can include hypersensitivity reactions. mims.commims.com These may manifest as rash, pruritus (itching), and in rare instances, anaphylaxis. mims.commims.com Patients with a known hypersensitivity to this compound or its components should use the drug cautiously or avoid it. mims.com Serious allergic reactions, including swelling of the face, eyes, or lips, can occur during or shortly after infusion. nih.gov

Furthermore, 5-HT3 receptor antagonists, including this compound, have been associated with the potential for QT prolongation, which can lead to serious cardiac arrhythmias. mims.com Therefore, caution is advised for patients with a history of prolonged QT interval. mims.com

Liver Enzyme Elevations

This compound undergoes metabolism in the liver, and consequently, patients with severe hepatic impairment may necessitate dose adjustments or close monitoring to prevent potential toxicity. mims.com Transient elevations in liver enzymes have been reported rarely with this compound. stekom.ac.id Generally, 5-HT3 receptor antagonists are associated with a low incidence of transient serum enzyme elevations during therapy and have been only rarely implicated in cases of clinically apparent liver injury. nih.gov The rates of serum enzyme elevations with this class of drugs have typically ranged from 1% to 8% and have often been comparable to those observed with placebo. nih.gov

Clinical Trials in Specialty Areas (e.g., Otology)

Beyond its established role as an antiemetic, the R-enantiomer of this compound, known as arthis compound besylate (SENS-401), is an investigational drug formulation that has been studied for its potential in otology. wikipedia.org SENS-401 is being investigated for the prevention of hearing loss associated with sudden sensorineural hearing loss (SSNHL), acoustic trauma, and cisplatin-induced ototoxicity. wikipedia.org

SENS-401 has received Orphan Drug Designation from the US Food and Drug Administration (FDA) for the prevention of platinum-induced ototoxicity in pediatric patients, and in Europe for SSNHL. Preclinical research with SENS-401 has demonstrated otoprotective potential without compromising the chemotherapeutic efficacy of cisplatin. In a rat model of cisplatin-induced hearing loss, SENS-401 significantly improved auditory brainstem response threshold shift and distortion product otoacoustic emission amplitude loss.

A Phase 1 clinical trial involving 36 healthy volunteers evaluated SENS-401 and reported good tolerance, with no significant adverse events and a safety profile comparable to placebo. Ongoing and completed clinical trials for SENS-401 include:

NCT05628233: A Phase IIa, multicenter, randomized, controlled, open-label study to evaluate the efficacy of SENS-401 in preventing cisplatin-induced ototoxicity in adult subjects with neoplastic disease (Active, not recruiting).

NCT05258773: A Phase IIa, multicenter, randomized, controlled, open-label study to evaluate the presence of SENS-401 in the perilymph after 7 days of repeated oral administration in adult participants scheduled for cochlear implantation (Completed).

AUDIBLE-S Phase IIb trial: This study investigated the efficacy and safety of SENS-401 in idiopathic SSNHL, revealing consistently positive efficacy results, particularly during the 8-week follow-up period after treatment completion.

Table 3: Clinical Trials of this compound (SENS-401) in Otology

| Clinical Trial Identifier | Indication | Phase | Status | Key Findings (if available) | Reference |

| N/A (Phase 1) | Healthy Volunteers | Phase 1 | Completed | Good tolerance, safety profile comparable to placebo. | |

| NCT05628233 | Cisplatin-induced Ototoxicity | Phase IIa | Active, not recruiting | (Efficacy evaluation ongoing) | |

| NCT05258773 | Perilymph Presence | Phase IIa | Completed | Evaluated presence in perilymph after oral administration. | |

| AUDIBLE-S | Idiopathic SSNHL | Phase IIb | Completed | Consistently positive efficacy results, especially at 8-week follow-up. |

Structure Activity Relationships Sar and Drug Design

Key Structural Features for 5-HT3 Receptor Binding

Azasetron's high affinity for the 5-HT3 receptor is attributed to two primary structural components: its benzamide (B126) derivative characteristics and the presence of a 1-azabicyclo[2.2.2]octane moiety. nih.govcancer.govontosight.ai

This compound is classified as a benzamide derivative. nih.govnih.gov This core structure is common among several 5-HT3 receptor antagonists. The benzamide scaffold, specifically the 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide part, plays a significant role in its interaction with the 5-HT3 receptor. nih.gov The carbonyl group within this benzamide structure is thought to be coplanar to the aromatic ring, a feature important for binding. wikipedia.org

A critical component of this compound's structure is the 1-azabicyclo[2.2.2]octane (quinuclidine) moiety. wikipedia.orgnih.gov This bicyclic system, where the nitrogen is at the bridgehead position, is known to provide an optimal environment for the basic nitrogen atom, which is essential for high affinity binding to the 5-HT3 receptor. wikipedia.org Studies on 5-HT3 receptor antagonists suggest that constrained azabicyclic systems with a bridgehead nitrogen generally lead to higher affinity. wikipedia.org The presence of this moiety contributes significantly to this compound's potent antagonistic activity. nih.gov

Benzamide Derivative Characteristics

Impact of Substituents on Receptor Affinity and Selectivity

Minor alterations in the substituents on the core structure of 5-HT3 receptor antagonists can significantly impact their receptor affinity and selectivity. For instance, the 6-chloro substituent on the benzoxazine (B1645224) ring is a key feature. nih.govnih.gov In general, 5-HT3 receptor antagonists are highly selective, exhibiting little affinity for other receptors like dopamine (B1211576), histamine, and muscarinic acetylcholine (B1216132) receptors. wikipedia.org The specific arrangement and nature of substituents around the benzamide and azabicyclic core contribute to this high selectivity.

Chirality and Stereoisomeric Effects on Pharmacological Activity

This compound possesses a chiral center, leading to the existence of two stereoisomers. google.com The three-dimensional arrangement of these isomers can profoundly influence their biological activity, including receptor binding and pharmacokinetic profiles. bioline.org.brnih.gov

R-Azasetron besylate, also known as SENS-401, is the besylate salt form of the R-enantiomer of this compound. cancer.govnih.govmedchemexpress.com This specific enantiomer has been the subject of focused research, particularly for its potential in treating ear disorders such as sudden sensorineural hearing loss (SSNHL), acoustic trauma, and cisplatin-induced ototoxicity. wikipedia.orgcancer.govsensorion.com R-Azasetron besylate acts as a selective 5-HT3 receptor antagonist and also exhibits calcineurin inhibitory activity, which is believed to contribute to its otoprotective effects by preventing inner ear lesions and sensory hair cell loss. cancer.govnih.govmedchemexpress.com In studies focusing on 5-HT3 receptor antagonism, R-isomers have often demonstrated greater activity compared to their S-counterparts. amazonaws.com

Chirality can significantly influence all pharmacokinetic processes, including absorption, distribution, metabolism, and excretion. bioline.org.br Specifically, the administration of (+)-azasetron (which corresponds to the R-enantiomer) has been shown to result in higher local drug exposure in the inner ear compared to racemic this compound or the (-)-azasetron enantiomer. google.com This indicates that the bioavailability of the R-enantiomer in target tissues like the inner ear can be significantly greater, potentially at least 1.1 to 2.0 times higher than that of the racemic mixture or the S-enantiomer. google.com This differential bioavailability at the tissue level is a critical factor in the enantiomer's therapeutic efficacy for localized conditions. google.comnih.gov

Focus on R-Enantiomer (R-Azasetron Besylate/SENS-401)

Computational Approaches in this compound Drug Design

Computational drug design, also known as computer-aided drug design (CADD), plays a pivotal role in modern pharmaceutical research by leveraging computational modeling techniques to identify and optimize novel therapeutic compounds nfcr.orgnih.gov. For 5-HT3 receptor antagonists like this compound, CADD methods are instrumental in understanding ligand-receptor interactions, predicting binding affinities, and guiding the synthesis of new derivatives with improved pharmacological profiles nih.gov. These approaches aim to elucidate the molecular basis of therapeutic activity and predict potential modifications that could enhance efficacy, selectivity, and pharmacokinetic properties nih.gov.

Homology Modeling and In Silico Docking

The 5-HT3 receptor, a member of the Cys-loop family of ligand-gated ion channels, is a crucial target for antiemetic drugs nih.govmdpi.comnih.gov. Despite its importance, high-resolution experimental structures of the 5-HT3 receptor have historically been limited, necessitating the use of computational techniques such as homology modeling nih.govnih.govtandfonline.com. Homology models of the 5-HT3 receptor are typically constructed based on the crystal structure of homologous proteins, such as the acetylcholine binding protein (AChBP), which shares sequence homology with the extracellular N-terminal domain of the 5-HT3 receptor nih.govtandfonline.com. These models provide a three-dimensional representation of the receptor, particularly its ligand-binding site, which is formed by six loops from two adjacent subunits nih.govnih.gov.

Once a reliable homology model is established, in silico docking is employed to predict the preferred orientation and binding interactions of ligands, including 5-HT3 receptor antagonists like this compound, within the receptor's binding pocket nih.govtandfonline.comresearchgate.net. Docking studies with various 5-HT3 antagonists (often referred to as "setrons") have shown good agreement with established pharmacophore models, providing insights into key residues involved in ligand binding tandfonline.comwikipedia.orgacs.org. For instance, studies on granisetron (B54018), another 5-HT3 antagonist, reveal that its aromatic rings interact with residues such as W183 and Y234, while the azabicyclic ring interacts with W90 and F226 within the binding site tandfonline.comwikipedia.org. The carbonyl groups of "setrons" may accept hydrogen bonds from residues like S227, and basic aza-bicyclic rings appear to interact with E236, E129 or N128, and/or W90 through cation-π interactions tandfonline.com. While specific detailed docking studies for this compound were not extensively detailed in the provided literature, the principles and methods applied to the class of 5-HT3 antagonists are directly relevant to understanding this compound's interaction with its target. This compound itself is a potent and selective 5-HT3 receptor antagonist with a pKi value of 9.27, indicating strong binding affinity to the receptor wikipedia.org.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationships (QSAR) are computational methodologies used to establish a mathematical correlation between the chemical structure of compounds and their biological activity unipd.itmpg.de. This approach is invaluable in drug design for predicting the activity of new compounds, optimizing lead compounds, and understanding the structural features critical for desired pharmacological effects nih.govunipd.it. QSAR models utilize molecular descriptors—numerical representations of a molecule's physicochemical properties and structural characteristics—to build predictive models nih.govunipd.it.

For 5-HT3 receptor antagonists, QSAR studies have been conducted to investigate conformation-activity relationships and to define models for the receptor binding site acs.org. These studies contribute to a deeper understanding of how structural variations in antagonists influence their binding affinity and efficacy. Beyond receptor binding, QSAR modeling has also been applied to predict pharmacokinetic properties crucial for drug development, such as intestinal absorption, efflux, and interactions idrblab.netcore.ac.uk. While specific QSAR models detailing this compound's structure-activity relationships in depth were not found in the provided snippets, this compound is listed in databases where QSAR modeling is applied for virtual profiling of drug uptake, efflux, and interactions, indicating its relevance within such computational analyses idrblab.net. The application of QSAR to 5-HT3 receptor antagonists generally aids in refining the design of new compounds by identifying key molecular features that contribute to improved activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Advanced Research Methodologies and Techniques

Radioligand Binding Assays

Radioligand binding assays are fundamental techniques utilized in pharmacology to characterize the interaction of a molecule with its target receptor. These assays typically involve incubating tissue sections, cultured cells, or homogenates with increasing concentrations of a radiolabeled ligand to determine receptor affinity (equilibrium dissociation constant, KD) and receptor density (Bmax) fishersci.nofishersci.ca. Azasetron, as a 5-HT3 receptor antagonist, has been studied using such methodologies. For instance, investigations have demonstrated the high affinity binding of this compound hydrochloride to 5-HT3 receptors found in the small intestine of rats fishersci.ca. Furthermore, aequorin assays, which measure calcium permeability of the 5-HT3 receptor, have employed this compound as an antagonist to study receptor function pharmakb.com.

High-Pressure Liquid Chromatography (HPLC) for Stability and Concentration Analysis

High-Pressure Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds, as well as for assessing drug stability. For this compound, an HPLC method with diode array detection (DAD) has been developed and validated for its simultaneous quantification alongside other antiemetic agents like dexamethasone (B1670325), ondansetron (B39145), granisetron (B54018), and tropisetron (B1223216) in infusion samples mims.com.

Stability studies utilizing HPLC have provided crucial data on this compound's integrity under various storage conditions. For example, a study investigated the stability of this compound hydrochloride (0.1 mg/mL) in combination with dexamethasone sodium phosphate (B84403) (0.05, 0.1, or 0.2 mg/mL) in 0.9% sodium chloride injection. When protected from room light, the concentrations of both drugs remained above 97% of their initial concentrations for up to 14 days at 4°C and for 48 hours at 25°C mims.commims.comnih.gov. However, exposure to room light significantly reduced the concentrations of both drugs over 48 hours at 25°C, accompanied by a decrease in pH and a color change from colorless to pink, indicating light as a primary factor influencing stability mims.commims.comnih.gov.

Table 1: Stability of this compound-Dexamethasone Mixtures (this compound 0.1 mg/mL)

| Condition (Temperature, Light Protection) | Duration | This compound Concentration Remaining (% of Initial, Mean ± S.D.) | Reference |

| 4°C, Protected from Room Light | 14 days | >97% | mims.commims.comnih.gov |

| 25°C, Protected from Room Light | 48 hours | >97% | mims.commims.comnih.gov |

| 25°C, Exposed to Room Light | 48 hours | Significantly lowered | mims.commims.comnih.gov |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable tools for the structural elucidation of chemical compounds, providing detailed information about their molecular formula, functional groups, connectivity, and stereochemistry ctdbase.org. These techniques include:

Ultraviolet-Visible (UV-Vis) Spectroscopy : Used to detect chromophores and conjugated systems, providing insights into electronic transitions within the molecule.

Infrared (IR) Spectroscopy : Identifies functional groups present in a molecule based on characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) : Provides comprehensive details about the carbon-hydrogen framework, including the number, type, and connectivity of atoms. This is crucial for determining the complete molecular connectivity.

Mass Spectrometry (MS) : Determines the molecular weight and provides information about the fragmentation pattern, which can be used to deduce the molecular formula and structural subunits ctdbase.org.

X-ray Crystallography : Offers a definitive three-dimensional structure of crystalline compounds at atomic resolution.

While specific detailed spectroscopic data for the elucidation of this compound's structure were not provided in the search results, it is understood that the determination of complex organic structures like this compound (C₁₇H₂₀ClN₃O₃) would have relied heavily on a combination of these advanced spectroscopic techniques to confirm its unique benzamide (B126) derivative structure and its specific stereochemistry wikipedia.orgfishersci.ca.

Pharmacokinetic Modeling and Simulation (e.g., Noncompartmental Analysis)

Pharmacokinetic (PK) modeling and simulation are critical for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. Noncompartmental analysis (NCA) is a widely accepted method for describing drug pharmacokinetics with minimal assumptions about drug distribution rates.

In studies involving this compound, NCA has been applied to determine pharmacokinetic parameters. For instance, in the development of a transdermal drug delivery system for this compound, pharmacokinetic parameters in Bama miniature pigs were determined using a noncompartmental model method following both topical application of transdermal patches and intravenous administration of this compound injections. The WinNonlin® program was specifically utilized for deconvolution to derive absorption profiles. This approach allows for the characterization of key PK parameters such as area under the curve (AUC), maximum plasma concentration (Cmax), and time to maximum concentration (Tmax), which are essential for understanding drug exposure.

In Vitro/In Vivo Correlation (IVIVC) Studies

In Vitro/In Vivo Correlation (IVIVC) studies aim to establish a predictive relationship between an in vitro property of a dosage form (e.g., drug release or permeation rate) and a relevant in vivo pharmacokinetic response (e.g., plasma drug concentration or extent of absorption). Such correlations are invaluable in drug development for predicting in vivo performance from in vitro data, potentially reducing the need for extensive in vivo studies.

For this compound, IVIVC studies were conducted during the development of a transdermal patch. The in vitro penetration of this compound through rabbit skin was investigated using two-chamber diffusion cells, examining the effects of different adhesives, permeation enhancers, and drug loadings. For the in vivo component, this compound pharmacokinetic parameters were determined in Bama miniature pigs after transdermal patch application and intravenous administration. A strong correlation was observed between the in vivo absorption curve in Bama miniature pigs, obtained via a deconvolution approach using WinNonlin®, and the in vitro permeation curve of the this compound patch. These findings suggest that in vitro skin permeation experiments can effectively predict the in vivo performance of transdermal this compound patches.

Clinical Trial Design and Statistical Analysis

Randomized, double-blind, placebo-controlled trials are considered the gold standard in clinical research due to their ability to minimize bias and provide robust evidence of treatment effects. This compound has been evaluated in such trials.

A notable multi-center, prospective, randomized, double-dummy, double-blind, and parallel-group trial was conducted across 12 institutions in Korea to compare the efficacy of this compound versus ondansetron in preventing delayed chemotherapy-induced nausea and vomiting (CINV) nih.gov. A total of 265 patients receiving moderately to highly emetogenic chemotherapy were enrolled and randomly assigned to either the this compound or ondansetron group.

Statistical analyses for this trial involved the use of chi-square tests or t-tests to compare baseline characteristics between the groups. The primary efficacy endpoint was the effective ratio of complete response (no nausea or vomiting) during days 2-6 post-chemotherapy. The non-inferiority of this compound compared to ondansetron was assessed using the estimated lower boundary of the 95% confidence interval (CI) against a predefined non-inferiority margin of -15%.

The results showed that the effective ratio of complete response in the this compound group was 45%, while in the ondansetron group, it was 54.5% (95% CI, -21.4% to 2.5%) nih.gov. Since the estimated lower boundary of the 95% CI (-21.4%) was below the predefined non-inferiority margin of -15%, the study concluded that the non-inferiority of this compound compared with ondansetron in controlling delayed CINV was not proven nih.gov.

Table 2: Complete Response Rates in this compound vs. Ondansetron Trial (Days 2-6)

| Treatment Group | Complete Response Rate (%) | 95% Confidence Interval (%) | Non-Inferiority Conclusion | Reference |

| This compound | 45.0 | nih.gov | ||

| Ondansetron | 54.5 | nih.gov | ||

| Difference (this compound - Ondansetron) | -9.5 | -21.4 to 2.5 | Non-inferiority not proven | nih.gov |

In another context, a Phase 1 clinical trial for SENS-401, an R-enantiomer of this compound besylate, was conducted as a double-blind, randomized, multiple ascending dose study in 36 healthy volunteers. This trial focused on pharmacokinetics and safety, noting that the pharmacokinetics matched systemic effective exposure observed in preclinical models.

Non-Inferiority Trial Designs

Non-inferiority trials are a type of clinical study designed to demonstrate that a new treatment is not worse than an existing, active control treatment by more than a predefined margin guidetopharmacology.org. Unlike superiority trials, which aim to show that a new treatment is better, non-inferiority trials seek to establish that the new treatment retains at least a substantial proportion of the active control's effect guidetopharmacology.org. This design is particularly relevant when a new treatment offers advantages such as improved safety, lower cost, or a more convenient administration route, even if its efficacy is not superior to the existing standard guidetopharmacology.org.

Two notable non-inferiority trials involving this compound have provided insights into its comparative efficacy against other established antiemetics.

This compound versus Ondansetron in Delayed CINV A multi-center, prospective, randomized, double-dummy, double-blind, and parallel-group trial was conducted to evaluate the efficacy of this compound compared to Ondansetron in preventing delayed CINV fishersci.cauni.lumims.com. The study involved 265 patients undergoing moderately and highly emetogenic chemotherapy fishersci.cauni.lu. The primary endpoint was the effective ratio of complete response (CR) over days 2-6 following chemotherapy fishersci.cauni.lu.

The results indicated that the effective ratio of CR in the this compound group was 45%, while in the Ondansetron group, it was 54.5% fishersci.cauni.lu. The 95% confidence interval for the difference in complete response rates was -21.4% to 2.5% fishersci.cauni.lu. The predefined non-inferiority margin for this study was -15% uni.lu. Since the estimated lower boundary of the 95% confidence interval (-21.4%) was lower than the predefined non-inferiority margin (-15%), the study concluded that the non-inferiority of this compound compared with Ondansetron in delayed CINV was not proven fishersci.cauni.lu.

Table 1: Complete Response Rates in this compound vs. Ondansetron Trial (Days 2-6)

| Treatment Group | Complete Response Rate (%) | 95% Confidence Interval | Non-Inferiority Margin |

| This compound | 45 | ||

| Ondansetron | 54.5 | ||

| Difference | -9.5 | -21.4 to 2.5 | -15% |

This compound versus Granisetron in Acute CINV Another randomized controlled non-inferiority study compared the acute antiemetic effect of oral this compound with intravenous Granisetron in 105 patients receiving carboplatin-based chemotherapy for lung cancer fishersci.noguidetopharmacology.orgnih.gov. This study aimed to determine if oral this compound was non-inferior to intravenous Granisetron in preventing acute CINV fishersci.noguidetopharmacology.org.

Table 2: Complete Response Rates in this compound vs. Granisetron Trial (Acute CINV)

| Treatment Group | Complete Response Rate (%) | Risk Difference | 95% Confidence Interval | Non-Inferiority Margin |

| Oral this compound | 68 | 0.0004 | -0.0519 to 0.0527 | -0.1 |

| Intravenous Granisetron | 67 |

Crossover Study Designs

Crossover study designs involve each participant receiving all treatments under comparison in a sequential manner, often with a washout period between treatments nih.gov. This design allows for within-subject comparisons, reducing inter-individual variability and potentially requiring a smaller sample size compared to parallel-group designs nih.gov. Crossover studies are particularly useful for comparing the effects of different interventions in the same individual.

This compound has been evaluated in several crossover studies to compare its efficacy against other antiemetics or in combination with other agents.

This compound versus Granisetron in Cisplatin-Induced Emesis A randomized crossover study was conducted in patients with advanced head and neck carcinoma to compare the efficacy of this compound and Granisetron in the prophylaxis of nausea and vomiting induced by multi-drug chemotherapy, including cisplatin (B142131) fishersci.ca. Anti-emetic effects were assessed by protective rates for nausea and vomiting over 7 days post-cisplatin administration fishersci.ca.

Both this compound and Granisetron were highly effective in preventing acute and delayed emesis fishersci.ca. Notably, the efficacy of this compound on days 3 and 4 was found to be superior to that of Granisetron fishersci.ca.

This compound Alone versus this compound Plus Dexamethasone Another randomized crossover study investigated the prevention of nausea and vomiting due to cisplatin-containing chemotherapy by comparing this compound alone with this compound combined with Dexamethasone in patients with advanced head and neck carcinoma ctdbase.org.

The results demonstrated that the combination therapy with Dexamethasone was more effective than this compound alone in preventing nausea on days 1 through 5 after cisplatin administration. Specifically, the combination therapy was significantly superior to this compound alone on days 2 and 3. Furthermore, the complete response (no vomiting) and the antiemetic and antinausea efficacy of the combination therapy on day 2 were significantly superior compared to this compound alone.

Table 3: Efficacy Comparison: this compound Alone vs. This compound + Dexamethasone

| Outcome Measure | This compound Alone | This compound + Dexamethasone | Significance (p-value) |

| Nausea Prevention (Days 1-5) | Less effective | More effective | Not specified |

| Nausea Prevention (Days 2-3) | Less effective | Significantly superior | Significant |

| Complete Response (No Vomiting) on Day 2 | Lower | Significantly superior | Significant |

| Antiemetic & Antinausea Efficacy on Day 2 | Lower | Significantly superior | Significant |

This compound versus Generic Granisetron NK A crossover randomized study was conducted to compare this compound with a generic version, Granisetron NK, regarding their anti-emetic efficacy and quality of life in patients receiving a highly emetogenic FEC100 regimen. Twenty-seven patients were recruited and randomly assigned to receive either this compound followed by Granisetron NK, or vice versa, in two courses.

The study found no significant difference in the grade and frequency of nausea, vomiting, eating status, and defecation between the two treatment groups. This suggests comparable anti-emetic efficacy between this compound and the generic Granisetron NK in this specific chemotherapy regimen.

Table 4: Efficacy Comparison: this compound vs. Granisetron NK

| Outcome Measure | This compound | Granisetron NK | Statistical Significance |

| Grade and Frequency of Nausea | No significant difference | No significant difference | Not significant |

| Grade and Frequency of Vomiting | No significant difference | No significant difference | Not significant |

| Eating Status | No significant difference | No significant difference | Not significant |

| Defecation | No significant difference | No significant difference | Not significant |

Emerging Research Areas and Future Perspectives

Role of Azasetron in Personalized Medicine Approaches

The field of personalized medicine seeks to tailor medical treatment to the individual characteristics of each patient, aiming to predict patient outcomes and prescribe unique treatment protocols . In the context of this compound, research is exploring how individual patient factors might influence its efficacy. Studies have utilized receptor occupancy theory, integrating pharmacokinetic and receptor-binding kinetic parameters, to analyze the antiemetic effects of different this compound dosage regimens. This approach suggests a pathway for individualizing treatment based on the occupancy of 5-HT3 receptors, potentially optimizing antiemetic control for patients undergoing chemotherapy appliedclinicaltrialsonline.com. The broader trend in pharmacogenetic research also supports the selection of drugs based on individual patient profiles tandfonline.com.

Exploration of this compound's Activity in Other 5-HT Receptor Subtypes

While this compound is primarily recognized for its high selectivity and antagonistic activity at the 5-HT3 receptor, with little affinity for other receptors like dopamine (B1211576), histamine, and muscarinic acetylcholine (B1216132) receptors, investigations into its broader serotonergic interactions continue wikipedia.orgjst.go.jpnih.gov. Research has examined the involvement of various 5-HT receptor subtypes in physiological processes, such as the motor activity of the rat duodenum. In these studies, this compound, as a 5-HT3 receptor antagonist, was observed to decrease motor activity. Interestingly, in streptozotocin-diabetic rats, 5-HT3 receptor activity was found to be impaired, leading to this compound's inability to affect motor activity in diabetic rat duodenum, unlike its dose-dependent reduction in control rats lindushealth.com. This highlights the nuanced interaction of this compound with the serotonergic system under different physiological conditions and the potential for exploring its effects beyond the canonical 5-HT3 antagonism in specific disease states.

Development of Novel this compound Derivatives with Enhanced Properties

The development of novel derivatives aims to enhance the therapeutic properties of this compound, such as improved efficacy, duration of action, or expanded indications. A notable example is R-azasetron besylate (SENS-401), an investigational drug that is the R-enantiomer of this compound wikipedia.orgppd.com. Pharmacological and pharmacokinetic evaluations have indicated that SENS-401 possesses a superior drug candidate profile compared to the racemic mixture or the other enantiomer ppd.com. This derivative is being explored for its neuroprotective and otoprotective properties, particularly in preventing hearing loss associated with sudden sensorineural hearing loss (SSNHL), acoustic trauma, and cisplatin-induced ototoxicity wikipedia.orgfda.gov. Beyond direct derivatives, research into novel 5-HT3 receptor ligands generally seeks to identify compounds with diverse chemical structures and enhanced characteristics like longer half-lives or improved bioavailability, as exemplified by later-generation setrons nih.gov. Furthermore, advancements in drug delivery systems, such as the development of transdermal patches for this compound, represent another avenue for enhancing its properties by achieving sustained release profiles europa.eu.

Investigation of this compound in Combination with Emerging Anti-Emetic or Neuroprotective Agents

Combination therapy is a well-established strategy to enhance antiemetic efficacy and address complex conditions. This compound has been studied in combination with other antiemetic agents to improve the prevention of CINV. For instance, studies have shown that combination therapy with this compound and dexamethasone (B1670325) is more effective in preventing nausea and vomiting compared to this compound alone, particularly for delayed symptoms. Current guidelines for CINV prophylaxis often recommend a multi-drug regimen that includes a 5-HT3 receptor antagonist (like this compound), a corticosteroid (e.g., dexamethasone), and a neurokinin-1 (NK1) receptor antagonist, with some regimens also incorporating olanzapine (B1677200) to further improve control.

Beyond antiemetic synergy, the investigation of this compound derivatives in neuroprotection represents a significant emerging area. SENS-401, the R-enantiomer of this compound, is being specifically investigated for its potential to prevent cisplatin-induced ototoxicity, a severe side effect of certain anti-cancer agents that can lead to permanent hearing loss wikipedia.orgppd.com. This research highlights the potential for this compound-related compounds to act as neuroprotective agents, particularly in the context of chemotherapy-induced damage.

Applications in Rare Diseases or Orphan Designations

The exploration of this compound and its derivatives for rare diseases is a critical area of research, often supported by orphan drug designations that incentivize development for conditions affecting small patient populations. R-azasetron besylate (SENS-401) has received orphan drug designation in the European Union for the treatment of sudden sensorineural hearing loss (SSNHL) fda.gov. Additionally, SENS-401 has been granted orphan drug designation by the U.S. Food and Drug Administration (FDA) for the prevention of platinum-induced ototoxicity in pediatric patients ppd.com. SSNHL involves damage to sound-detecting cells and nerves in the inner ear, and SENS-401 is being investigated for its potential to mitigate this damage and aid hearing recovery fda.gov. Given that platinum-based chemotherapies frequently cause severe hearing loss for which there is currently no approved pharmaceutical treatment, the development of SENS-401 addresses a significant unmet medical need in a rare disease context ppd.com.

Long-Term Outcome Studies and Real-World Evidence Generation